molecular formula C8H7ClF2O4S B1418584 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride CAS No. 1154355-35-7

2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride

Cat. No. B1418584
CAS RN: 1154355-35-7
M. Wt: 272.65 g/mol
InChI Key: FGKMHFBDJBWSGH-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride” is an organosulfur compound with a sulfonyl chloride group attached to a benzene ring, which also has methoxy and difluoromethoxy substituents .


Molecular Structure Analysis

The benzene ring in the compound provides a planar, aromatic system. The sulfonyl chloride group is polar and reactive, often participating in substitution reactions. The methoxy and difluoromethoxy groups are electron-donating, which can influence the reactivity of the benzene ring .


Chemical Reactions Analysis

Sulfonyl chlorides are reactive towards nucleophiles, undergoing substitution reactions to form sulfonates . The presence of the methoxy and difluoromethoxy groups on the benzene ring could influence the site selectivity of these reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its purity and the conditions under which it’s stored. In general, sulfonyl chlorides are typically solids at room temperature and are sensitive to moisture .

Scientific Research Applications

Fluorescent Probes Development

This compound is utilized in the synthesis of fluorescent probes, which are essential in biomedical research for detecting biomolecules or molecular activities within cells. The design of these probes often requires the introduction of a sulfonyl chloride group to increase the affinity between the probe and the target molecule .

Organic Synthesis

As a reactive sulfonyl chloride derivative, it is widely used in organic synthesis. Its reactivity towards nucleophiles such as amines, alcohols, and thiols makes it a valuable reagent for constructing complex organic molecules.

Pharmaceutical Synthesis

The compound finds applications in the synthesis of pharmaceuticals. Its unique reactivity profile allows for the introduction of fluorinated groups into drug molecules, which can significantly alter their pharmacokinetic and pharmacodynamic properties.

Agrochemical Production

In agrochemical research, this sulfonyl chloride is used to synthesize new compounds with potential as pesticides or herbicides. The introduction of difluoromethoxy groups can lead to the development of more effective and selective agrochemical agents.

Material Science

Researchers utilize this compound in the field of material science, particularly in creating materials for organic electronics. Its ability to introduce sulfonyl and methoxy groups is beneficial in modifying the properties of electronic materials.

Environmental Monitoring

The compound’s derivatives are applied in environmental monitoring. Fluorescent probes derived from this sulfonyl chloride can be designed to detect environmental pollutants and toxins with high sensitivity and selectivity .

Food Safety Analysis

In food safety, fluorescent probes synthesized using this compound can detect contaminants and ensure the safety of food products. The high sensitivity of these probes is crucial for detecting low levels of harmful substances .

Nanotechnology

It is also used in nanotechnology, particularly in the synthesis of carbon quantum dots (CQDs). These nanoparticles have unique optical properties and are used in various applications, including bioimaging and sensor development .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. In general, sulfonyl chlorides can react with amines to form sulfonamides, which are a common structural motif in many pharmaceuticals .

Safety and Hazards

Sulfonyl chlorides are generally corrosive and can cause burns and eye damage. They should be handled with appropriate personal protective equipment .

Future Directions

The utility of this compound would likely depend on its reactivity and the specific context in which it’s used. For instance, it could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-(difluoromethoxy)-5-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O4S/c1-14-5-2-3-6(15-8(10)11)7(4-5)16(9,12)13/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKMHFBDJBWSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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